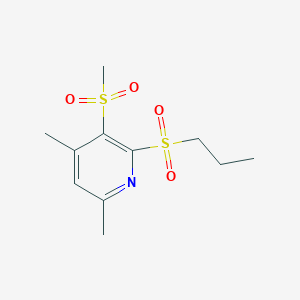![molecular formula C20H16Cl2N2O2S B2810298 [2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate CAS No. 339278-54-5](/img/structure/B2810298.png)
[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2,4-Dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate is a complex organic compound featuring a pyridine ring substituted with a sulfanyl group and a carbamate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,4-dichlorophenyl sulfide and a suitable nitrile compound.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the pyridine precursor.
Carbamate Formation: The final step involves the reaction of the pyridine derivative with an isocyanate to form the carbamate group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its ability to interact with biological molecules makes it a candidate for developing new therapeutic agents.
Industry
In industrial applications, the compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity profile make it suitable for large-scale production processes.
Mécanisme D'action
The mechanism of action of [2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme function by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [2-(2,4-Dichlorophenyl)sulfanylpyridin-3-yl]methyl N-phenylcarbamate
- [2-(2,4-Dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(4-methylphenyl)carbamate
Uniqueness
Compared to similar compounds, [2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate exhibits unique properties due to the presence of the 2-methylphenyl group. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct in its applications and effectiveness.
Propriétés
IUPAC Name |
[2-(2,4-dichlorophenyl)sulfanylpyridin-3-yl]methyl N-(2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2S/c1-13-5-2-3-7-17(13)24-20(25)26-12-14-6-4-10-23-19(14)27-18-9-8-15(21)11-16(18)22/h2-11H,12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWNXRMZYBATKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)OCC2=C(N=CC=C2)SC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(4-Fluorophenoxy)-3-methylphenyl]methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2810217.png)
![ethyl 2-[2-(1-morpholinoethyl)-4-oxo-3(4H)-quinazolinyl]acetate](/img/structure/B2810220.png)
![N-allyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2810221.png)
![1-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea](/img/structure/B2810223.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2810226.png)
![2-Chloro-N-[(5-fluoro-1,3-benzoxazol-2-yl)methyl]propanamide](/img/structure/B2810228.png)

![3-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid](/img/structure/B2810230.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea](/img/structure/B2810233.png)


